molecular formula C9H20N2 B7874310 Isopropyl-(1-methyl-piperidin-3-yl)-amine

Isopropyl-(1-methyl-piperidin-3-yl)-amine

Cat. No.: B7874310
M. Wt: 156.27 g/mol
InChI Key: VLGPFQBYVNGJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-(1-methyl-piperidin-3-yl)-amine is a chemical compound with a molecular formula of C11H22N2 It is characterized by the presence of an isopropyl group attached to a piperidine ring, which is further substituted with a methyl group at the 1-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(1-methyl-piperidin-3-yl)-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the piperidine ring using methylating agents such as methyl iodide under basic conditions.

    Attachment of the Isopropyl Group: The isopropyl group can be attached to the nitrogen atom of the piperidine ring through an alkylation reaction using isopropyl halides.

    Formation of the Amine Group: The amine group at the 3-position can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(1-methyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Isopropyl-(1-methyl-piperidin-3-yl)-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl-(1-methyl-piperidin-3-yl)-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Isopropyl-(1-methyl-piperidin-3-yl)-amine can be compared with other similar compounds, such as:

    N-Isopropyl-1-methylpiperidine: Similar structure but lacks the amine group at the 3-position.

    1-Methyl-3-piperidinol: Contains a hydroxyl group instead of an amine group at the 3-position.

    N-Isopropyl-3-piperidinamine: Similar structure but lacks the methyl group at the 1-position.

Properties

IUPAC Name

1-methyl-N-propan-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGPFQBYVNGJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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